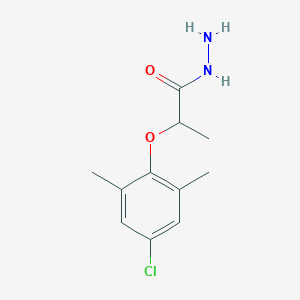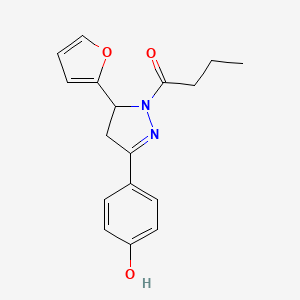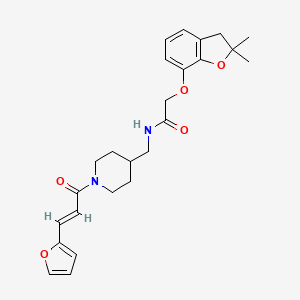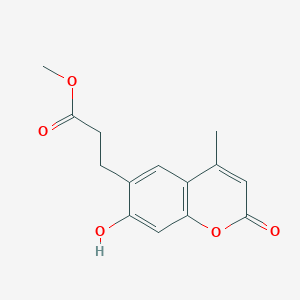
2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide” is a chemical compound with the CAS Number: 731003-68-2 . It has a molecular weight of 242.7 and its IUPAC name is 2-(4-chloro-2,6-dimethylphenoxy)propanohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O2/c1-6-4-9(12)5-7(2)10(6)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15) . This code provides a specific description of the compound’s molecular structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Optical Nonlinearity and Optical Limiting Studies
Research on propane hydrazides, including compounds similar to 2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide, has shown potential applications in optical device technology. A study conducted by Naseema et al. (2012) synthesized four hydrazones and investigated their third-order nonlinear optical properties using a Z-scan technique with nanosecond laser pulses. The compounds exhibited two-photon absorption, indicating potential as candidates for optical device applications like optical limiters and optical switches (Naseema et al., 2012).
Cardiac Function Modulation
Another significant area of research involves the modulation of cardiac function. Hu and Qian (2001) explored the effects of DDPH, a compound structurally related to this compound, on L-type calcium current and sodium current in single ventricular myocytes of guinea pigs. Their findings indicated that DDPH could decrease these currents in a concentration-dependent manner, suggesting a potential application in modulating cardiac function (Hu & Qian, 2001).
Cytotoxic Activity and Potential as CDK8 Kinase Inhibitors
Aboelmagd et al. (2021) synthesized several metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, including this compound. These complexes were tested for their anti-tumor activities, specifically on human colorectal carcinoma cells. Some compounds showed high inhibitory actions, suggesting their potential as CDK8-CYCC kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).
Mechanism of Action
Remember, safety is paramount when handling chemical compounds. Always follow appropriate safety guidelines and procedures. If you’re planning to work with this compound in a lab setting, please refer to its Material Safety Data Sheet (MSDS) and ensure you understand the safety precautions and potential hazards .
Properties
IUPAC Name |
2-(4-chloro-2,6-dimethylphenoxy)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-6-4-9(12)5-7(2)10(6)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXMCAILWJWOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C(=O)NN)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)




![N~4~-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)
![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2703296.png)

methanone](/img/structure/B2703300.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2703304.png)
![3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703305.png)
![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)
